8-Cpt-camp 8-Cpt-camp Membrane permeable, lipophilic, cAMP analog. Activator of Epac, cAMP and cGMP-dependent protein kinases (PKA/PKG). Displays site selectivity for Site B of cAMP-dependent PKA type II. Potently inhibits cyclic GMP-specific phosphodiesterase (PDE Va), PDE III and PDE IV (IC50 values are 0.9, 24 and 25 μM, respectively). Increases heart rate, causes fall in arterial blood pressure and vascular resistance in vivo.
8-CPT-Cyclic AMP is a lipophilic activator of the cyclic-AMP- and cyclic-GMP-dependent protein kinases, PKA and PKG (Ka = 0.05 and 0.11 μM, respectively). 8-CPT-cAMP inhibits cyclic GMP-specific phosphodiesterase (PDE VA), cyclic GMP-inhibited phosphodiesterase (PDE III), and cyclic AMP-specific phosphodiesterase (PDE IV) with IC50 values of 0.9, 24, and 25 μM, respectively. It has been used in studies to analyze the signal transduction pathways initiated by cyclic-AMP- and cyclic-GMP-dependent protein kinases.

Brand Name: Vulcanchem
CAS No.: 93882-12-3
VCID: VC0005491
InChI: InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1
SMILES: C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
Molecular Formula: C16H14ClN5NaO6PS
Molecular Weight: 493.8 g/mol

8-Cpt-camp

CAS No.: 93882-12-3

Cat. No.: VC0005491

Molecular Formula: C16H14ClN5NaO6PS

Molecular Weight: 493.8 g/mol

* For research use only. Not for human or veterinary use.

8-Cpt-camp - 93882-12-3

Specification

Description Membrane permeable, lipophilic, cAMP analog. Activator of Epac, cAMP and cGMP-dependent protein kinases (PKA/PKG). Displays site selectivity for Site B of cAMP-dependent PKA type II. Potently inhibits cyclic GMP-specific phosphodiesterase (PDE Va), PDE III and PDE IV (IC50 values are 0.9, 24 and 25 μM, respectively). Increases heart rate, causes fall in arterial blood pressure and vascular resistance in vivo.
8-CPT-Cyclic AMP is a lipophilic activator of the cyclic-AMP- and cyclic-GMP-dependent protein kinases, PKA and PKG (Ka = 0.05 and 0.11 μM, respectively). 8-CPT-cAMP inhibits cyclic GMP-specific phosphodiesterase (PDE VA), cyclic GMP-inhibited phosphodiesterase (PDE III), and cyclic AMP-specific phosphodiesterase (PDE IV) with IC50 values of 0.9, 24, and 25 μM, respectively. It has been used in studies to analyze the signal transduction pathways initiated by cyclic-AMP- and cyclic-GMP-dependent protein kinases.

CAS No. 93882-12-3
Molecular Formula C16H14ClN5NaO6PS
Molecular Weight 493.8 g/mol
IUPAC Name sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Standard InChI InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1
Standard InChI Key YIJFVHMIFGLKQL-DNBRLMRSSA-M
Isomeric SMILES C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
SMILES C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
Canonical SMILES C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
Appearance Assay:≥98%A crystalline solid

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